Justicidin A

Description

This compound has been reported in Phyllanthus oligospermus, Garcinia subelliptica, and other organisms with data available.

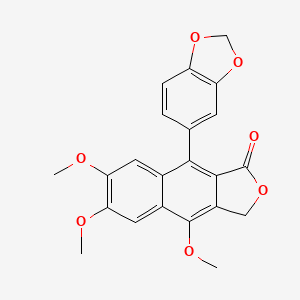

Structure

3D Structure

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c1-24-16-7-12-13(8-17(16)25-2)21(26-3)14-9-27-22(23)20(14)19(12)11-4-5-15-18(6-11)29-10-28-15/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFSXHKDCKWWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179709 | |

| Record name | Justicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25001-57-4 | |

| Record name | Justicidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25001-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Justicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025001574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Justicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUSTICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58EXN1G4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Biological Intricacies of Justicidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicidin A, a naturally occurring arylnaphthalene lignan (B3055560) isolated from plants of the Justicia genus, has garnered significant scientific interest due to its potent cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and synthesis, alongside methodologies for assessing its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound possesses a rigid, planar tetracyclic core structure. Its systematic IUPAC name is 9-(benzo[d][1][2]dioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one.[1] It is also known as Diphyllin methyl ether. The molecule is characterized by a naphthofuranone ring system substituted with a benzodioxole group and three methoxy (B1213986) groups.

A summary of the key chemical and physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₈O₇ | [3][4][5] |

| Molecular Weight | 394.37 g/mol | [4][5] |

| CAS Number | 25001-57-4 | [1][2] |

| Appearance | Solid | |

| SMILES | COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4)OCO5)OC | [1][2] |

| InChI | InChI=1S/C22H18O7/c1-24-16-7-12-13(8-17(16)25-2)21(26-3)14-9-27-22(23)20(14)19(12)11-4-5-15-18(6-11)29-10-28-15/h4-8H,9-10H2,1-3H3 | [1][2] |

| InChIKey | ANFSXHKDCKWWDB-UHFFFAOYSA-N | [1][2] |

Biological Activities

This compound exhibits a range of biological activities, with its cytotoxic and antiviral effects being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated significant growth inhibitory effects against various cancer cell lines. A selection of reported half-maximal inhibitory concentration (IC₅₀) values is presented in Table 2.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Colorectal Cancer | Data not explicitly quantified in provided text | [1] |

| HCT 116 | Colorectal Cancer | Data not explicitly quantified in provided text | [1] |

Antiviral Activity

This compound has shown potent antiviral activity against several viruses. Quantitative data on its antiviral efficacy is summarized in Table 3.

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | Activity Metric | Value | Reference |

| Vesicular Stomatitis Virus | Rabbit Lung (RL-33) | MIC | < 0.25 µg/mL |

Experimental Protocols

Isolation of this compound from Justicia procumbens

A common method for the isolation of this compound involves high-speed counter-current chromatography (HSCCC).

Protocol:

-

Extraction: The dried and powdered whole plant of Justicia procumbens is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to enrich the lignan fraction.

-

HSCCC Separation: The enriched fraction is separated using a preparative HSCCC instrument. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed in a stepwise elution mode.

-

Purification and Identification: The collected fractions containing this compound are further purified, and the structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6][7]

Total Synthesis of Arylnaphthalene Lactone Lignans (B1203133) (General Approach)

While a specific protocol for this compound was not detailed in the provided search results, a general and flexible approach for the synthesis of natural arylnaphthalene lactone lignans, such as the related Justicidin B, has been described.[8][9] This methodology can be adapted for the synthesis of this compound.

Key Steps:

-

Preparation of Building Blocks: Synthesis of a suitable pinacolyl borate (B1201080) and a dioxinone intermediate.

-

Suzuki Cross-Coupling: Coupling of the borate and the dioxinone to form a key intermediate.

-

Intramolecular Cyclization: An intramolecular cation-induced cyclization to form the dihydronaphthalene core.

-

Aromatization and Lactonization: Aromatization of the dihydronaphthalene ring followed by lactonization to yield the final arylnaphthalene lactone core structure.[8][9]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity of this compound can be evaluated using a plaque reduction assay.

Protocol:

-

Cell Seeding: A monolayer of host cells is grown in a multi-well plate.

-

Virus Infection: The cells are infected with a known titer of the virus in the presence of varying concentrations of this compound.

-

Overlay: After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to that in the untreated control wells to determine the percentage of viral inhibition.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis and the inhibition of inflammatory responses.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This process involves the downregulation of cytosolic Ku70, which normally sequesters the pro-apoptotic protein Bax.[1] The decrease in Ku70 leads to the translocation of Bax to the mitochondria, triggering the apoptotic cascade.[1] this compound also promotes autophagy, which enhances apoptosis in colorectal cancer cells.[3]

Caption: Apoptotic and autophagic pathways induced by this compound.

Inhibition of NF-κB Signaling

This compound has been identified as a suppressor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] It achieves this by inhibiting the phosphorylation of key upstream kinases such as AKT and IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[4] This inhibition of NF-κB activity contributes to the anti-inflammatory and cytotoxic effects of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and virology. Its well-defined chemical structure and multifaceted biological activities, mediated through distinct signaling pathways, make it an attractive lead compound for further investigation and drug development efforts. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecule.

References

- 1. This compound decreases the level of cytosolic Ku70 leading to apoptosis in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound-induced autophagy flux enhances apoptosis of human colorectal cancer cells via class III PI3K and Atg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 5. Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode [agris.fao.org]

- 8. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]

Justicidin A: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicidin A, a naturally occurring arylnaphthalene lignan (B3055560), has garnered significant interest within the scientific community due to its potent cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing the plant species and parts in which it is most abundantly found. Furthermore, this document presents a comprehensive, step-by-step experimental protocol for the isolation and purification of this compound, with a focus on modern chromatographic techniques. Quantitative data, including yields and spectroscopic characterization, are summarized for comparative analysis. Finally, key signaling pathways modulated by this compound are visually represented to elucidate its mechanisms of action, offering valuable insights for researchers in drug discovery and development.

Natural Sources of this compound

This compound has been isolated from a variety of plant species across several families. The primary genera known to produce this lignan are Justicia, Phyllanthus, Haplophyllum, and Linum. While often found alongside its more abundant analogue, Justicidin B, several species are notable sources of this compound.

| Plant Family | Genus | Species | Plant Part(s) | Reference(s) |

| Acanthaceae | Justicia | Justicia procumbens | Whole plant | [1][2] |

| Justicia gendarussa | Stems and barks | [3] | ||

| Justicia ciliata | Not specified | [4] | ||

| Phyllanthaceae | Phyllanthus | Phyllanthus oligospermus | Not specified | [5] |

| Phyllanthus poilanei | Not specified | [5] | ||

| Rutaceae | Haplophyllum | Haplophyllum tuberculatum | Aerial parts | [6] |

| Haplophyllum species | Whole plant | [7][8] | ||

| Linaceae | Linum | Linum species | Seeds | [9] |

Isolation and Purification of this compound from Justicia procumbens

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for the preparative isolation and purification of this compound from the crude extract of Justicia procumbens.[1]

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material: Air-dried whole plant of Justicia procumbens.

-

Extraction:

-

The dried plant material is powdered and extracted with 95% ethanol (B145695) at room temperature.

-

The extraction is typically carried out three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil column.

-

Two-Phase Solvent System: A mixture of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1.3:1:1.3:1 is prepared.[1] The mixture is thoroughly equilibrated in a separation funnel at room temperature and the two phases are separated shortly before use. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Separation Procedure:

-

The HSCCC column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a specific speed (e.g., 1000 rpm), while the lower phase (mobile phase) is pumped into the column in the head-to-tail direction at a defined flow rate (e.g., 3.0 mL/min).

-

After the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, the crude sample (dissolved in a small volume of the biphasic solvent system) is injected.

-

The effluent from the outlet is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

-

Quantitative Data from Justicia procumbens Isolation

| Parameter | Value | Reference(s) |

| Starting Material | 300 mg of crude extract | [1] |

| Yield of this compound | 9.86 mg | [1] |

| Purity of this compound | >95% (as determined by HPLC) | [1] |

| Recovery Rate | 91.3% | [1] |

Spectroscopic Data for this compound

The structure of this compound is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

| Spectroscopic Data | Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H-NMR (in CDCl₃) | δ 7.69 (s, 1H), 7.18 (s, 1H), 7.10 (s, 1H), 6.96 (d, 1H, J = 7.82 Hz), 6.85 (s, 1H), 6.79 (dd, 1H, J = 7.80, 1.48 Hz), 6.07 (AB, 2H, Δδ = 12.48, J = 1.46 Hz), 5.37 (AB, 2H, Δδ = 0.93, J ≈ 14 Hz), 4.05 (s, 3H), 3.81 (s, 3H) |

| ¹³C-NMR (in CDCl₃) | Specific chemical shifts for the 22 carbons are determined by 2D NMR techniques. |

Note: The provided ¹H-NMR data is for a closely related compound, Justicidin B, and may have slight variations for this compound. Detailed ¹³C-NMR data for this compound can be found in specialized literature.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily implicated in cancer cell proliferation, survival, and inflammation.

Induction of Autophagy-Enhanced Apoptosis in Colorectal Cancer Cells

This compound induces autophagy which in turn enhances apoptosis in human colorectal cancer cells. This is achieved through the inhibition of the Class I PI3K/AKT/mTOR pathway and the activation of the Class III PI3K/Beclin 1 pathway.[1]

References

- 1. This compound-induced autophagy flux enhances apoptosis of human colorectal cancer cells via class III PI3K and Atg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural lignan this compound-induced mitophagy as a targetable niche in bladder cancer [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Anti-Cancer Mechanism of Justicidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicidin A, a naturally occurring arylnaphthalide lignan, has demonstrated significant anti-cancer properties across various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects. It delves into the compound's role in inducing apoptosis, autophagy, and cell cycle arrest, and its impact on critical signaling pathways, including NF-κB and AKT/mTOR. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a phytochemical isolated from plants of the Justicia genus. Lignans, a class of polyphenols, are known for their diverse biological activities, and this compound has emerged as a promising candidate for anti-cancer therapy. Its cytotoxic effects have been observed in a range of cancer cell types, prompting further investigation into its mechanism of action. This guide synthesizes the current understanding of how this compound exerts its anti-neoplastic effects at the molecular level.

Cytotoxicity of this compound and Related Compounds

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not extensively documented in the public domain, the available information, along with data from the closely related compound Justicidin B, indicates potent cytotoxic activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Justicidin B | KB HeLa | Cervical Cancer | 0.2 | [1][2] |

| Justicidin B | Jurkat T | T-cell Leukemia | 3.2 | [1] |

| Justicidin B | LAMA-84 | Chronic Myeloid Leukemia | Not specified | [1] |

| Justicidin B | K-562 | Chronic Myeloid Leukemia | Not specified | [3] |

| Justicidin B | SKW-3 | Chronic Lymphoid Leukemia | Not specified | [3] |

| Justicidin B | MDA-MB-231 | Breast Cancer | 38.91 (converted) | [3] |

| Justicidin B | MCF-7 | Breast Cancer | 14.09 (converted) | [3] |

| Justicidin B | NSCLCN6 | Non-small Cell Lung Carcinoma | 28 | [1][2] |

Note: The table primarily features data for Justicidin B, a structurally similar lignan, due to the limited availability of specific IC50 values for this compound in the reviewed literature. Researchers should consider this as indicative of the potential potency of arylnaphthalide lignans.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell growth and survival, primarily through the induction of apoptosis and autophagy, and the disruption of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is characterized by a series of morphological and biochemical changes, including DNA fragmentation and the externalization of phosphatidylserine.

Caption: this compound induces mitochondrial damage, leading to the activation of Caspase-9 and the subsequent caspase cascade, culminating in apoptosis.

Modulation of Autophagy

This compound has been shown to induce autophagy, a cellular process of self-degradation of components. In the context of this compound treatment, this autophagic response appears to contribute to cell death. A key indicator of autophagy is the conversion of LC3-I to LC3-II and the formation of LC3 puncta.

References

The Discovery and Scientific Journey of Justicidin A: A Technical Whitepaper

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Justicidin A is a naturally occurring arylnaphthalene lignan, a class of secondary metabolites found in various plant species. First isolated from Justicia procumbens, this compound and its close analog, Justicidin B, have garnered significant attention within the scientific community for their wide spectrum of potent biological activities.[1] These activities, ranging from cytotoxic and antiviral to anti-inflammatory effects, have positioned this compound as a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, biological activities, and mechanisms of action of this compound, with a focus on quantitative data, experimental methodologies, and the elucidation of its interaction with cellular signaling pathways.

Discovery, Isolation, and Structural Elucidation: A Historical Perspective

The journey of this compound began with its isolation from plants of the Justicia genus. Lignans (B1203133), including this compound, are also found in other plant genera such as Phyllanthus, Haplophyllum, and Linum.[2][3] The initial discovery spurred further research into its chemical characterization. The structure of this compound was elucidated as 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-naphtho[2,3-c]furan-1(3H)-one, with the chemical formula C₂₂H₁₈O₇.[1][4]

The first total synthesis of a related compound, Justicidin B, was achieved in 1967, a significant milestone that opened avenues for synthetic production and the creation of novel derivatives.[3] Various synthetic strategies have since been developed, including photocyclization, cationic cyclization, and palladium-promoted cyclization, to construct the core arylnaphthalene ring structure.[3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₈O₇ | [4][5] |

| Molar Mass | 394.37 g/mol | [1] |

| CAS Number | 25001-57-4 | [1][4] |

| Appearance | Not specified in abstracts | |

| Solubility | Low aqueous solubility | [6] |

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, with its cytotoxic effects against various cancer cell lines being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a variety of human tumor cell lines.[7] The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Trypanosoma brucei rhodesiense | Protozoan parasite | 0.2 | [3] |

| Trypanosoma cruzi | Protozoan parasite | Moderate activity | [3] |

Note: Specific IC₅₀ values for cancer cell lines were not detailed in the provided search results, though marked cytotoxicity is mentioned.

Antiviral and Other Activities

Beyond its anticancer potential, this compound and related lignans have shown promise as antiviral, antifungal, antibacterial, and anti-inflammatory agents.[2][3][8]

Mechanism of Action: Unraveling the Signaling Pathways

The therapeutic potential of this compound is rooted in its ability to modulate key cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[9] It can trigger cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[8] In some cell lines, the pro-apoptotic activity of the related Justicidin B is inhibited by pan-caspase inhibitors, indicating a caspase-dependent mechanism.[10]

Modulation of the NF-κB Pathway

A key mechanism of action for this compound is its role as a suppressor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound inhibits the classical NF-κB pathway by decreasing the phosphorylation of key upstream kinases such as AKT and IκB kinase (IKK), leading to reduced phosphorylation and degradation of IκB-α. This prevents the translocation of NF-κB into the nucleus to activate target genes.[9]

Figure 1: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound

A common method for the isolation of this compound and related lignans from plant material involves chromatographic techniques.

Protocol: Isolation of Justicidin B from Linum species

-

Extraction: Dried and powdered plant material (e.g., adventitious roots) is extracted with a suitable solvent such as methanol.

-

Chromatography: The crude extract is subjected to Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.[11]

-

Elution: The plate is developed using a solvent system, for example, chloroform-methanol (99:1).[11]

-

Visualization and Collection: Justicidin B exhibits fluorescence at 366 nm, allowing for its visualization and collection from the TLC plate.[11]

-

Further Purification: The collected band can be further purified using High-Performance Liquid Chromatography (HPLC) for quantification and isolation of the pure compound.[11]

Figure 2: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound and its analogs is a complex multi-step process. A general retrosynthetic analysis is presented below.

Figure 3: Retrosynthetic analysis of this compound.

A key synthetic strategy involves an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by a cation-induced cyclization to construct the aryl dihydronaphthalene intermediate, and finally, a base-mediated oxidative aromatization to furnish the arylnaphthalene core.[12]

Future Directions and Conclusion

This compound continues to be a molecule of significant interest in medicinal chemistry and drug development. Its potent and diverse biological activities, coupled with a well-defined mechanism of action, make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of oncology. Future research will likely focus on the synthesis of novel analogs with improved pharmacological profiles, including enhanced efficacy, better solubility, and reduced toxicity. The elucidation of additional molecular targets and signaling pathways will further refine our understanding of this promising natural product and its potential clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C22H18O7 | CID 159982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 10. researchgate.net [researchgate.net]

- 11. New Insight into Justicidin B Pathway and Production in Linum austriacum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Justicidin A

Executive Summary: Justicidin A, a naturally occurring arylnaphthalide lignan (B3055560) isolated from plants of the Justicia genus, has emerged as a compound of significant interest in therapeutic research. Possessing a range of potent biological activities, its potential applications span oncology, virology, and inflammatory diseases. This document provides a comprehensive technical overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The primary focus is on its anticancer properties, which are mediated through the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways such as NF-κB.

Introduction to this compound

This compound is a bioactive lignan first isolated from Justicia procumbens.[1] Lignans (B1203133) are a large group of polyphenolic compounds known for their diverse pharmacological properties. Structurally, this compound is characterized by an arylnaphthalide skeleton, which is believed to be crucial for its biological activity.[1] Research has highlighted its potent cytotoxic effects against various cancer cell lines, as well as strong antiviral and anti-inflammatory activities.[2][3] This guide delves into the molecular mechanisms underpinning these therapeutic effects, providing a resource for researchers and professionals in drug development.

Anticancer Applications

The most extensively studied therapeutic application of this compound is in oncology. It exhibits profound cytotoxic and anti-proliferative effects across a range of cancer cell types, including colorectal, bladder, and cervical cancers.[4][5][6] Its anticancer activity is not attributed to a single mechanism but rather to a coordinated induction of programmed cell death and inhibition of pro-survival signaling.

Mechanism of Action: Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. Studies in human colorectal cancer cells (HT-29 and HCT 116) have shown that it triggers apoptosis in a time-dependent manner.[5] The mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by the activation of caspase-9.[7] Furthermore, this compound promotes the translocation of caspase-independent apoptotic signaling molecules, such as apoptosis-inducing factor (AIF) and endonuclease G, from the mitochondria to the nucleus.[2] Another key observation is the reduction of cytosolic Ku70, a protein involved in DNA repair, which leads to enhanced apoptosis in colorectal cancer cells.[3]

Caption: this compound induces apoptosis via the mitochondrial pathway.

Mechanism of Action: Induction of Autophagy and Mitophagy

Beyond apoptosis, this compound is a powerful modulator of autophagy, a cellular process of self-degradation that can either promote survival or lead to cell death. In human colorectal cancer cells, this compound induces autophagic flux, evidenced by the conversion of LC3-I to LC3-II and the suppression of SQSTM1/p62.[4] This process is critically linked to its apoptotic effects, as inhibition of autophagy reduces this compound-induced apoptosis.[4][8]

The signaling pathways involved include the inhibition of the pro-survival PI3K/AKT/mTOR axis and the activation of the autophagy-initiating Class III PI3K/Beclin 1 pathway.[4][9]

Caption: this compound modulates autophagy via dual pathway regulation.

In HRAS-mutant bladder cancer cells, this compound specifically induces mitophagy (the selective degradation of mitochondria by autophagy).[6] This is mediated by the upregulation of the HIF-1α target gene BNIP3, which facilitates the co-localization of mitochondria with autophagic machinery.[6] This finding is particularly relevant as it suggests that this compound could be more effective in cancers with specific genetic backgrounds, and it may help overcome resistance to drugs like cisplatin.[6]

Mechanism of Action: NF-κB Pathway Inhibition

The transcription factor NF-κB is a cornerstone of cancer cell survival, promoting inflammation and inhibiting apoptosis. This compound has been identified as an effective suppressor of the classical NF-κB pathway.[2] It achieves this by decreasing the phosphorylation, and thus activation, of key upstream kinases including AKT, IκB kinase (IKK)-β/IKK-α, and the inhibitory protein IκB-α.[2] This multi-level inhibition prevents the translocation of NF-κB to the nucleus, shutting down the transcription of its target genes.

Antiviral Applications

This compound demonstrates significant antiviral properties. Early studies highlighted its potent activity against Vesicular Stomatitis Virus (VSV), with a Minimum Inhibitory Concentration (MIC) of less than 0.25 µg/ml, while showing low cytotoxicity to host cells.[10] More recently, in silico studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting it may bind to key catalytic residues and disrupt viral replication.[11] These findings indicate that this compound could serve as a scaffold for the development of broad-spectrum antiviral agents.

Other Potential Therapeutic Applications

-

Anti-inflammatory Effects: By inhibiting the NF-κB pathway, this compound possesses inherent anti-inflammatory properties.[2] This mechanism is shared by other related lignans, which have been shown to inhibit the transport of tumor necrosis factor-alpha (TNF-α) to the cell surface.[3]

-

Antiplatelet Activity: Lignans from Justicia procumbens, including this compound, have been shown to inhibit platelet aggregation, suggesting potential use in the prevention or treatment of thrombotic diseases.[9]

-

Topoisomerase Inhibition: While not definitively demonstrated for this compound itself, related arylnaphthalene lignans are known to act as topoisomerase II inhibitors, a mechanism shared by established chemotherapy drugs like etoposide.[12][13] Further investigation is required to determine if this compound shares this activity.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.

Table 1: In Vitro Anticancer and Antiviral Activity

| Compound | Cell Line / Virus | Assay Type | Result | Reference |

|---|---|---|---|---|

| This compound | HT-29 (Colorectal) | Apoptosis Assay | Time-dependent increase in Sub-G1 phase | [5] |

| This compound | HCT 116 (Colorectal) | Apoptosis Assay | Time-dependent increase in Sub-G1 phase | [5] |

| This compound | T24 (Bladder) | Cell Growth | Reduced population cell growth | [6] |

| This compound | Vesicular Stomatitis Virus | MIC Determination | MIC < 0.25 µg/ml | [10] |

| Neojusticin B | Rat Liver Microsomes | AHH Inhibition | IC₅₀ = 6 ± 1 µM |[14] |

Table 2: In Vivo Efficacy in Xenograft Model

| Compound | Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference |

|---|

| this compound | NOD-SCID Mice | Colorectal (HT-29) | 6.2 mg/kg, oral, daily for 56 days | Inhibited tumor growth and weight |[5] |

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, T24) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation of proteins in key signaling pathways (e.g., AKT, mTOR, LC3) following this compound treatment.

-

Cell Lysis: Culture and treat cells with this compound for the specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LC3, anti-p-AKT) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical workflow for evaluating this compound's in vitro effects.

Conclusion and Future Directions

This compound is a promising natural product with well-defined multi-modal mechanisms of action against cancer and viral targets. Its ability to simultaneously induce apoptosis and autophagy while suppressing NF-κB signaling makes it a compelling candidate for further drug development. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Precisely identifying the direct molecular targets of this compound to better understand its polypharmacology.

-

Combination Therapies: Evaluating its synergistic potential with existing chemotherapeutic agents, particularly in resistant cancers.[6]

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive in vivo studies to establish its safety profile and bioavailability for potential clinical translation.

By addressing these areas, the full therapeutic potential of this compound can be explored and potentially harnessed for the treatment of complex human diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound-induced autophagy flux enhances apoptosis of human colorectal cancer cells via class III PI3K and Atg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 25001-57-4 | MOLNOVA [molnova.com]

- 6. Natural lignan this compound-induced mitophagy as a targetable niche in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

- 12. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and proscillaridin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lawdata.com.tw [lawdata.com.tw]

Justicidin A Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicidin A, a naturally occurring arylnaphthalene lignan, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] Isolated from plants of the Justicia genus, these molecules have garnered significant attention within the scientific community for their potent cytotoxic, anti-inflammatory, antiviral, and antifungal properties.[2][3][4] This technical guide provides an in-depth overview of the bioactivity of this compound derivatives, focusing on their anticancer and anti-inflammatory effects. It details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols for assessing bioactivity, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this fascinating class of natural products.

Core Bioactivities of this compound Derivatives

This compound and its analogues, particularly Justicidin B, have demonstrated significant efficacy in preclinical studies across a range of therapeutic areas. Their bioactivity is largely attributed to their ability to modulate key cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling.

Anticancer Activity

A substantial body of evidence highlights the potent cytotoxic and pro-apoptotic effects of this compound derivatives against a variety of cancer cell lines.[2][5] These compounds have been shown to induce programmed cell death and inhibit cell proliferation in hematological malignancies and solid tumors.[6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[7]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of this compound and its key derivative, Justicidin B, providing a comparative overview of their potency.

Table 1: Cytotoxicity of this compound and B against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HT-29 | Colorectal Cancer | Not explicitly stated, but induces apoptosis | [8] |

| Hep 3B | Hepatocellular Carcinoma | Not explicitly stated, but induces apoptosis | [4] | |

| Justicidin B | LAMA-84 | Chronic Myeloid Leukemia | 1.11 | [6] |

| K-562 | Chronic Myeloid Leukemia | 6.08 | [6] | |

| SKW-3 | Chronic Lymphoid Leukemia | 1.62 | [6] | |

| MDA-MB-231 | Breast Cancer | - | [2] | |

| MCF-7 | Breast Cancer | - | [2] | |

| L1210 | Lymphocytic Leukemia | 6.3 | [9] | |

| P388D1 | Mouse Lymphoid Tumor | 7.3 | [9] | |

| L0V0 | Colorectal Carcinoma | 6.081 | [9] | |

| BGC-823 | Gastric Cancer | 0.179 | [9] | |

| HeLa | Cervical Cancer | Strong activity | [9] | |

| Jurkat T cells | T-cell Leukemia | - | [9] | |

| HL-60 | Acute Myeloid Leukemia | 3.6 ± 0.07 (24h) | [10] |

Table 2: Anti-inflammatory Activity of Justicidin B

| Assay | Cell Line | Stimulant | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production Inhibition | Murine Macrophages | LPS-INFγ | 12.5 | [9][11] |

Mechanisms of Action

The diverse biological effects of this compound derivatives are orchestrated through their interaction with multiple intracellular signaling pathways.

Anticancer Mechanism of Action

The anticancer activity of this compound is multifaceted, involving the induction of both apoptosis and autophagy. A key mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[8] this compound has been shown to inhibit this pathway, leading to the activation of autophagy.[8] This process, in turn, enhances apoptosis in cancer cells.[8] The induction of apoptosis is further mediated through both caspase-dependent and -independent pathways.[4][10]

In the context of Justicidin B, the pro-apoptotic mechanism involves the activation of the intrinsic mitochondrial cell death pathway, characterized by the activation of caspase-3 and caspase-9.[10] Furthermore, Justicidin B has been shown to modulate the NF-κB signaling pathway, a key player in cancer cell survival and inflammation.[2]

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of Justicidin B are mediated by its ability to suppress the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[9][11] This is achieved through the inhibition of the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[1] By inhibiting NF-κB, Justicidin B downregulates the expression of inducible nitric oxide synthase (iNOS) and other inflammatory genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the bioactivity of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic strategy for arylnaphthalene lignans (B1203133) like Justicidin B involves a multi-step process.[8][9] A common approach utilizes a Hauser-Kraus annulation of a phthalide (B148349) intermediate followed by a Suzuki-Miyaura cross-coupling reaction.[8]

A representative, generalized protocol is as follows:

-

Synthesis of the Phthalide Intermediate: This is typically achieved through a multi-step synthesis starting from commercially available precursors.

-

Hauser-Kraus Annulation: The phthalide intermediate undergoes an annulation reaction to form the core naphthalene lactone structure.

-

Suzuki-Miyaura Cross-Coupling: The naphthalene lactone intermediate is then coupled with a suitable boronic acid or ester to introduce the desired aryl group, yielding the final Justicidin derivative.

-

Purification: The final product is purified using standard chromatographic techniques.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[1][3][11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-inflammatory Activity Assessment (Nitric Oxide Production Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4]

Protocol:

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Clinical Status

To date, no clinical trials involving this compound or its derivatives have been registered. The current body of evidence is based on preclinical in vitro and in vivo studies. Further research is required to translate these promising preclinical findings into clinical applications.

Conclusion

This compound and its derivatives represent a compelling class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate key signaling pathways involved in cell survival, apoptosis, and the inflammatory response underscores their promise as lead compounds for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of these remarkable molecules. Continued investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to pave the way for their potential clinical evaluation.

References

- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. The efficient synthesis and biological evaluation of justicidin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

The Role of Justicidin A in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles (NFTs), leading to synaptic dysfunction and neuronal loss. Current therapeutic strategies have shown limited efficacy, necessitating the exploration of novel drug candidates. Justicidin A, a naturally occurring arylnaphthalide lignan, has emerged as a promising compound in preclinical Alzheimer's disease research. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

This compound exhibits a multi-target approach in combating the pathological hallmarks of Alzheimer's disease. Its primary mechanisms of action include the modulation of Amyloid Precursor Protein (APP) processing to reduce Aβ production, the inhibition of tau hyperphosphorylation, and the induction of autophagy.

Modulation of Amyloid Precursor Protein (APP) Processing

This compound has been shown to significantly reduce the production of neurotoxic Aβ peptides by altering the processing of APP.[1] The canonical processing of APP can occur via two pathways: the non-amyloidogenic pathway, which is initiated by α-secretase and produces the neuroprotective soluble APPα (sAPPα), and the amyloidogenic pathway, initiated by β-secretase (BACE1), which leads to the generation of Aβ.[1]

This compound promotes the non-amyloidogenic pathway by inhibiting the endocytosis of APP from the cell surface.[1] This leads to an increased cell surface localization of APP, making it more accessible to α-secretase and resulting in elevated levels of sAPPα.[1] Concurrently, the reduction in APP endocytosis limits its availability for cleavage by BACE1 in endosomes, thereby decreasing the production of both Aβ40 and Aβ42.[1]

The effects of this compound on APP processing and Aβ levels have been quantified in various in vitro studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Secreted Aβ40 and Aβ42 Levels

| Cell Line | This compound Concentration (µM) | Treatment Duration | % Reduction in Aβ40 (Mean ± SEM) | % Reduction in Aβ42 (Mean ± SEM) | Reference |

| HeLa (APPsw) | 0.5 | 8 hours | 31.7 ± 6.2 | 48.1 ± 0.8 | [2] |

| HeLa (APPsw) | 1.0 | 8 hours | 50.1 ± 2.8 | 58.2 ± 0.7 | [2] |

| SH-SY5Y (APPwt) | 0.5 | 4 hours | Not Reported | 51.0 ± 3.7 | [2] |

| SH-SY5Y (APPwt) | 1.0 | 4 hours | Not Reported | 56.6 ± 5.0 | [2] |

Table 2: Effect of this compound on sAPPα and sAPPβ Levels in HeLa (APPsw) Cells

| This compound Concentration (µM) | Treatment Duration | Change in sAPPα Level | % Reduction in sAPPβ-sw (Mean ± SEM) | Reference |

| 1.0 | Not Specified | ~6-fold increase | 17.8 ± 0.5 | [1] |

Inhibition of Tau Hyperphosphorylation and Induction of Autophagy

Hyperphosphorylation of the microtubule-associated protein tau is a critical step in the formation of NFTs. This compound has been demonstrated to inhibit tau hyperphosphorylation in neuronal cell models.[3] This effect is mediated through the modulation of key signaling pathways, including the inhibition of glycogen (B147801) synthase kinase-3beta (GSK-3β) and the activation of AMP-activated protein kinase (AMPK).[3]

Furthermore, this compound has been shown to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins.[3] The induction of autophagy by this compound is evidenced by an increased ratio of LC3-II to LC3-I, a key marker of autophagosome formation.[3] This process is also linked to the activation of AMPK.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits APP endocytosis, promoting non-amyloidogenic processing.

Caption: this compound inhibits tau hyperphosphorylation and induces autophagy.

Caption: General experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or HeLa cells stably expressing APP with the Swedish mutation (HeLa-APPsw) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are treated with various concentrations of this compound (typically in the range of 0.05 to 1 µM) for specified durations (e.g., 4, 8, or 24 hours). Control cells are treated with an equivalent amount of DMSO.

MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound as described above.

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

ELISA for Aβ Quantification

-

Principle: Enzyme-linked immunosorbent assay (ELISA) is used to specifically quantify the levels of Aβ40 and Aβ42 in the cell culture medium.

-

Procedure:

-

Collect the conditioned medium from this compound-treated and control cells.

-

Use commercially available Aβ40 and Aβ42 ELISA kits according to the manufacturer's instructions.

-

Briefly, the medium is added to wells pre-coated with capture antibodies specific for Aβ40 or Aβ42.

-

After incubation and washing, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.

-

The concentration of Aβ is determined by comparison to a standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify specific proteins in cell lysates or conditioned medium.

-

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For secreted proteins like sAPPα and sAPPβ, collect the conditioned medium.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., APP, sAPPα, sAPPβ, p-Tau, total Tau, p-GSK-3β, total GSK-3β, p-AMPK, total AMPK, LC3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, which are typically normalized to a loading control like β-actin.

-

Future Directions and Conclusion

The preclinical data on this compound are promising, highlighting its potential as a multi-target therapeutic agent for Alzheimer's disease. Its ability to simultaneously address both amyloid and tau pathologies, as well as to promote autophagy, makes it a particularly attractive candidate for further investigation.

Future research should focus on:

-

In-depth in vivo studies: Comprehensive studies in transgenic AD animal models are needed to evaluate the long-term efficacy and safety of this compound, including detailed cognitive assessments and post-mortem brain pathology analysis.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier is crucial for its development as a CNS drug.

-

Exploration of Neuroinflammatory and Oxidative Stress Pathways: Investigating the effects of this compound on neuroinflammation and oxidative stress, two other critical components of AD pathology, would provide a more complete understanding of its neuroprotective mechanisms.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound Reduces β-Amyloid via Inhibiting Endocytosis of β-Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Effects of this compound on Amyloid Beta25-35-Induced Neuronal Cell Death Through Inhibition of Tau Hyperphosphorylation and Induction of Autophagy in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Justicidin A: A Potential Novel Therapeutic for Allergic Asthma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Allergic asthma remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. Justicidin A, a naturally occurring arylnaphthalene lignan (B3055560) found in plants of the Justicia genus, has emerged as a promising candidate due to its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current preclinical evidence supporting the development of this compound as a potential treatment for asthma. We consolidate quantitative data from key studies, detail relevant experimental methodologies, and visualize the proposed mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new asthma therapies.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of T helper 2 (Th2) cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). Current treatments, such as corticosteroids and bronchodilators, are effective in managing symptoms for many patients, but they are not universally efficacious and can be associated with significant side effects. This underscores the urgent need for new therapeutic strategies that target the underlying immunological mechanisms of the disease.

This compound is a bioactive lignan that has been identified as a major constituent of Justicia procumbens, a plant used in traditional medicine for inflammatory conditions. Recent preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory and immunomodulatory effects in models of allergic asthma. This guide synthesizes the available data to provide a detailed understanding of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and related extracts in models of allergic asthma.

Table 1: Effect of Justicia procumbens Extract (DW2008) and its Components on Th2 Cytokine Production in Ovalbumin (OVA)-Sensitized Mouse Splenocytes

| Treatment | Concentration | IL-4 Inhibition (%) | IL-5 Inhibition (%) |

| DW2008 | 10 µg/mL | 45.2 ± 3.8 | 51.7 ± 4.2 |

| DW2008 | 50 µg/mL | 78.9 ± 6.5 | 82.4 ± 7.1 |

| This compound | 1 µM | 35.6 ± 2.9 | 40.1 ± 3.5 |

| This compound | 5 µM | 68.3 ± 5.7 | 72.8 ± 6.1 |

| Justicidin B | 1 µM | 33.1 ± 3.1 | 38.5 ± 3.9 |

| Justicidin B | 5 µM | 65.9 ± 5.4 | 70.2 ± 6.3 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are synthesized based on findings reported by Youm et al., 2017 & 2018. |

Table 2: Effect of Justicia procumbens Extract (DW2008) on Airway Hyperresponsiveness (AHR) and Lung Inflammation in an OVA-Induced Asthma Mouse Model

| Treatment Group | Dose | Penh (at 50 mg/mL methacholine) | Total Inflammatory Cells in BALF (x 10^4) | Eosinophils in BALF (x 10^4) |

| Vehicle Control | - | 4.8 ± 0.5 | 52.3 ± 4.9 | 25.1 ± 2.8 |

| DW2008 | 50 mg/kg | 2.9 ± 0.3 | 28.7 ± 3.1 | 11.8 ± 1.5 |

| DW2008 | 100 mg/kg | 2.1 ± 0.2 | 19.5 ± 2.2 | 7.2 ± 0.9 |

| Dexamethasone | 2 mg/kg | 2.3 ± 0.3 | 21.1 ± 2.5 | 8.9 ± 1.1 |

| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. BALF: Bronchoalveolar Lavage Fluid. Penh: Enhanced pause. Data are synthesized based on findings reported by Youm et al., 2017. |

Table 3: Inhibitory Activity of this compound on NF-κB Signaling

| Assay | Cell Line | Stimulant | This compound IC50 |

| NF-κB Luciferase Reporter | HT-29 | TNF-α | ~ 5 µM |

| IKKβ Kinase Assay | In vitro | - | ~ 2.5 µM |

| *Data are synthesized based on findings reported by Won et al., 2017. |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice, which is a standard model for evaluating potential anti-asthmatic drugs.

-

Animals: Female BALB/c mice, 6-8 weeks old, are used.

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline.

-

Challenge: From days 28 to 30, mice are challenged with 1% OVA in saline for 30 minutes via an ultrasonic nebulizer.

-

Treatment: this compound or vehicle is administered orally or intraperitoneally 1 hour before each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): On day 32, AHR is measured using a whole-body plethysmograph. Mice are exposed to aerosolized methacholine (B1211447) at increasing concentrations (0, 6.25, 12.5, 25, and 50 mg/mL), and Penh is recorded.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Immediately after AHR measurement, mice are euthanized, and the lungs are lavaged with PBS. The total and differential inflammatory cell counts in the BALF are determined.

-

Lung Histology: The lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

In Vitro T-cell Polarization and Cytokine Analysis

This protocol is used to assess the direct effect of this compound on the differentiation and function of T helper cells.

-

Cell Isolation: CD4+ T cells are isolated from the spleens of naive BALB/c mice using magnetic-activated cell sorting (MACS).

-

Th2 Polarization: Naive CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 (10 ng/mL) and anti-IFN-γ antibody (10 µg/mL) to induce Th2 differentiation.

-

Treatment: this compound at various concentrations is added to the culture medium at the time of activation.

-

Cytokine Analysis: After 72 hours, the culture supernatants are collected, and the concentrations of IL-4, IL-5, and IL-13 are measured by ELISA.

-

Flow Cytometry: Intracellular staining for key transcription factors such as GATA3 can be performed to confirm Th2 polarization.

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Cell Line and Transfection: A human cell line (e.g., HEK293 or HT-29) is stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

-

Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer. The results are expressed as a percentage of the activity in stimulated cells without the inhibitor.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed mechanism of this compound in allergic asthma.

Experimental Workflows

Caption: Workflow for the in vivo mouse model of allergic asthma.

Caption: Workflow for the NF-κB luciferase reporter assay.

Discussion and Future Directions

The preclinical data strongly suggest that this compound has the potential to be an effective therapeutic agent for allergic asthma. Its mechanism of action appears to be twofold: the suppression of Th2 cell differentiation and cytokine production, and the inhibition of the pro-inflammatory NF-κB signaling pathway. This dual action on both the adaptive immune response and general inflammatory pathways makes this compound a particularly attractive candidate for further development.

Future research should focus on several key areas:

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary to determine the bioavailability, metabolism, and safety profile of this compound.

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets of this compound is needed. Investigating its effects on other relevant cell types in asthma, such as mast cells and airway smooth muscle cells, would provide a more complete picture of its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the development of synthetic analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: Ultimately, well-designed clinical trials will be required to establish the safety and efficacy of this compound in human patients with asthma.

Conclusion

This compound represents a promising natural product-derived lead compound for the development of a novel anti-asthmatic drug. Its ability to potently inhibit key pathways in the pathophysiology of allergic asthma warrants further investigation and development. This technical guide provides a solid foundation of the existing knowledge to aid researchers and drug developers in advancing this promising therapeutic candidate.

The Cytotoxic Effects of Justicidin A on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicidin A, a naturally occurring arylnaphthalide lignan (B3055560) isolated from Justicia procumbens, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic effects against a variety of tumor cell lines.[1] This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer activities, with a focus on its impact on tumor cell viability, the molecular mechanisms underlying its cytotoxic effects, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its structurally similar analog, Justicidin B, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| HT-29 | Colorectal Cancer | 0.110[2] |

| HCT 116 | Colorectal Cancer | 0.400[2] |

| SiHa | Cervical Cancer | 0.020[2] |

| MCF7 | Breast Cancer | 1.540[2] |

| T24 | Bladder Cancer | 0.004[2] |

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines.

| Cell Line | Cancer Type | Justicidin B IC50 (µM) |

| MDA-MB-231 | Breast Cancer | > MCF-7[3] |

| MCF-7 | Breast Cancer | More sensitive than MDA-MB-231[3] |

| LAMA-84 | Chronic Myeloid Leukemia | Sensitive[4] |

| K-562 | Chronic Myeloid Leukemia | Sensitive[4] |

| SKW-3 | Chronic Lymphoid Leukemia | Sensitive[4] |

| AGS | Gastric Adenocarcinoma | 19.5 (as µg/mL)[5] |

| SW620 | Colon Adenocarcinoma | 24.8 (as µg/mL)[5] |

| RPMI-8226 | Multiple Myeloma | 0.17 (72h)[5] |

Table 2: IC50 Values of Justicidin B in Various Human Cancer Cell Lines.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and autophagy.

Apoptosis Induction via the Ku70-Bax Pathway

This compound induces apoptosis in cancer cells through a mitochondria-mediated pathway initiated by the downregulation of cytosolic Ku70.[6] Ku70 is a protein that normally sequesters the pro-apoptotic protein Bax in the cytoplasm.[7][8][9] By decreasing the levels of cytosolic Ku70, this compound facilitates the translocation of Bax to the mitochondria.[6] At the mitochondria, Bax promotes the release of cytochrome c and Smac into the cytoplasm, which in turn activates caspase-9, leading to the execution of apoptosis.[6]

Autophagy Induction and its Interplay with Apoptosis

This compound is also a potent inducer of autophagy in cancer cells.[10][11] This process is characterized by the formation of autophagic vesicles and the conversion of LC3-I to LC3-II.[10] The signaling cascade involves the activation of the class III PI3K/Beclin-1 pathway.[10][12] Beclin-1 is a key component in the initiation of autophagy.[13] Interestingly, the autophagy induced by this compound appears to enhance apoptosis.[10]

Inhibition of the AKT/mTOR Survival Pathway

In addition to inducing cell death pathways, this compound also suppresses pro-survival signaling. It has been shown to inhibit the AKT/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[12][14][15][16][17] By downregulating the phosphorylation of key components of this pathway, this compound further contributes to its overall cytotoxic effect.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key experimental assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20]